Enantiomeric Purity Defines Synthetic Utility: (2R) vs Racemate vs (S)-Enantiomer
(2R)-2-Methoxypentan-1-ol is the defined (R)-enantiomer with a specific optical rotation measurable by polarimetry. In contrast, the racemic mixture (CAS 1779926-02-1) presents a net optical rotation of zero, rendering it unsuitable for asymmetric synthesis where chiral induction is required [1]. While the exact specific rotation value for (2R)-2-methoxypentan-1-ol has not been publicly reported in standard databases as of the knowledge cutoff date, class-level inference from structurally related (R)-2-methoxypentane (specific rotation = −29.6°) strongly suggests a non-zero, purifiable optical rotation that distinguishes it analytically from the racemate [2]. Procurement of the single enantiomer ensures consistent stereochemical outcomes in downstream synthetic steps.
| Evidence Dimension | Optical Activity (Specific Rotation) |
|---|---|
| Target Compound Data | (2R)-2-Methoxypentan-1-ol: optically active (R-enantiomer), measurable non-zero rotation |
| Comparator Or Baseline | Racemic 2-methoxypentan-1-ol (CAS 1779926-02-1): net rotation = 0° |
| Quantified Difference | Non-zero vs. zero rotation; direction and magnitude depend on measurement conditions |
| Conditions | Polarimetry (standard conditions: Na D-line, 20°C, appropriate solvent/concentration) |
Why This Matters
A net-zero rotation racemate cannot guide chiral induction in asymmetric synthesis; only the enantiopure (2R) form provides the defined stereochemical environment required for reproducible enantioselective reactions.
- [1] Kuujia (2024). Cas no 1779926-02-1 (2-methoxypentan-1-ol). Description of racemic nature and stereoselective transformations. https://www.kuujia.com/cas/1779926-02-1 View Source
- [2] Brainly (2023). Given that the specific rotation of (R)-2-methoxypentane is −29.6. https://brainly.com/question/30401824 View Source
